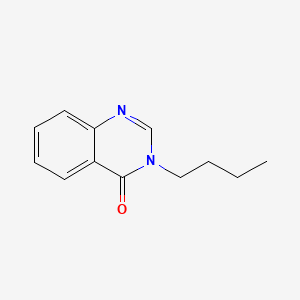![molecular formula C21H24N4O2S B13853253 2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Amino and Hydroxy Groups: The amino and hydroxy groups are introduced through nucleophilic substitution reactions, often using amines and alcohols as nucleophiles.
Coupling with the Phenylethylamine Derivative: The final step involves coupling the thiazole derivative with a phenylethylamine derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of overactive bladder and other conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a beta-3 adrenergic agonist, which leads to the relaxation of bladder smooth muscle and alleviation of symptoms associated with overactive bladder. The molecular targets include beta-3 adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: A well-known beta-3 adrenergic agonist with similar structural features and therapeutic applications.
Phenylethylamine Derivatives: Compounds with similar phenylethylamine moieties that exhibit comparable biological activities.
Uniqueness
2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This uniqueness contributes to its diverse chemical reactivity and broad range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C21H24N4O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[2-(4-aminophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)-N-[(2R)-2-hydroxy-2-phenylethyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-17-8-6-15(7-9-17)10-11-25(13-19(26)16-4-2-1-3-5-16)20(27)12-18-14-28-21(23)24-18/h1-9,14,19,26H,10-13,22H2,(H2,23,24)/t19-/m0/s1 |
Clave InChI |
RVZCUWPDTAYONG-IBGZPJMESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)N)C(=O)CC3=CSC(=N3)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)N)C(=O)CC3=CSC(=N3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


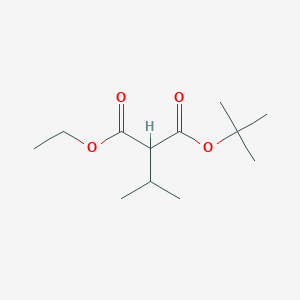
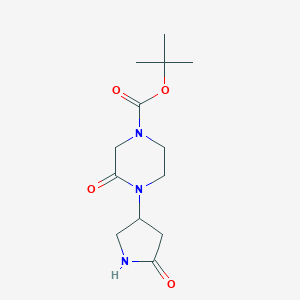
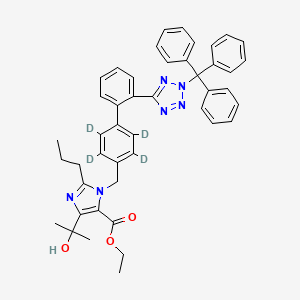
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
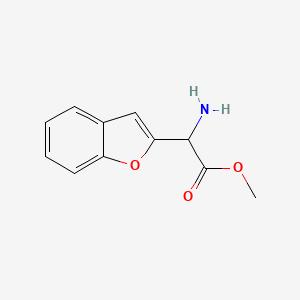
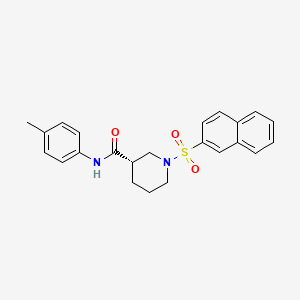

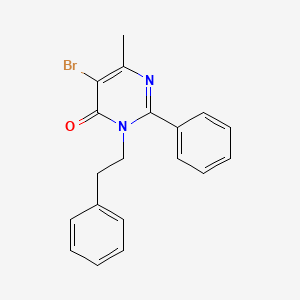
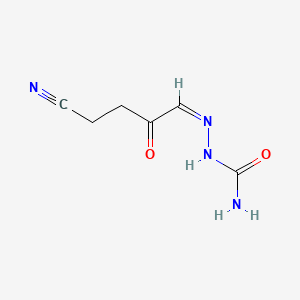
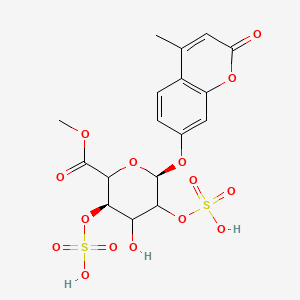
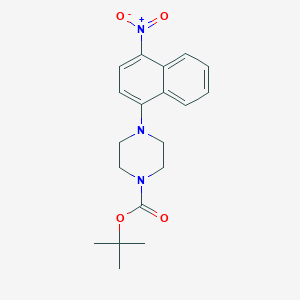
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
